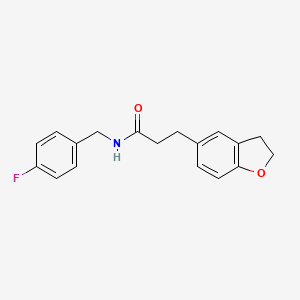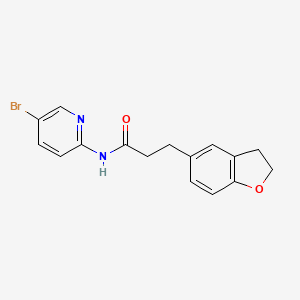
3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone is a complex organic compound with a unique structure. It belongs to the class of naphthalenones, which are known for their diverse biological activities and applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the naphthalenone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the side chain: The 3,4,5-trihydroxy-3-methylpentyl side chain is introduced through a series of substitution and addition reactions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the naphthalenone core can be reduced to form alcohols.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating receptors: Interacting with cell surface or intracellular receptors to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4a,8,8-tetramethyl-4-(3,4-dihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone
- 3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-2-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone
Uniqueness
The unique structure of 3,4a,8,8-tetramethyl-4-(3,4,5-trihydroxy-3-methylpentyl)-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone, particularly the presence of multiple hydroxyl groups and the specific arrangement of methyl groups, distinguishes it from similar compounds. This uniqueness may contribute to its distinct biological activities and applications.
Eigenschaften
Molekularformel |
C20H34O4 |
|---|---|
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
(4S,4aR)-3,4a,8,8-tetramethyl-4-[(3S)-3,4,5-trihydroxy-3-methylpentyl]-5,6,7,8a-tetrahydro-4H-naphthalen-1-one |
InChI |
InChI=1S/C20H34O4/c1-13-11-15(22)17-18(2,3)8-6-9-19(17,4)14(13)7-10-20(5,24)16(23)12-21/h11,14,16-17,21,23-24H,6-10,12H2,1-5H3/t14-,16?,17?,19+,20-/m0/s1 |
InChI-Schlüssel |
SVSBMWDRQDUELL-COHCEIQHSA-N |
Isomerische SMILES |
CC1=CC(=O)C2[C@@]([C@H]1CC[C@@](C)(C(CO)O)O)(CCCC2(C)C)C |
Kanonische SMILES |
CC1=CC(=O)C2C(CCCC2(C1CCC(C)(C(CO)O)O)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl-6'-amino-3',5-dimethyl-2-oxo-1'-phenyl-1'h-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B13373054.png)
![N-(2-methoxy-3-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13373055.png)
![5-benzyl-8-bromo-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13373058.png)
![6-(3,5-Di-tert-butylphenyl)-3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373061.png)
![1-sec-butyl-5-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2-pyrrolidinone](/img/structure/B13373069.png)
![methyl 4-[(6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B13373080.png)
![3-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B13373082.png)
![2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate](/img/structure/B13373094.png)
![1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline](/img/structure/B13373100.png)

![Methyl 4-[4-(2-methyl-2-phenylpropanoyl)-1-piperazinyl]phenyl ether](/img/structure/B13373127.png)
![5-{[1-methyl-5-(3-pyridinyl)-1H-pyrazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13373142.png)
